2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that contain a pyrazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with various electrophiles . The specific synthesis process can vary depending on the substituents on the pyrazole and pyrimidine rings .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, the compound’s solubility, stability, and reactivity can be influenced by the substituents on the pyrazole and pyrimidine rings .Wissenschaftliche Forschungsanwendungen
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, including compounds similar to 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been identified as potent inhibitors of mycobacterial ATP synthase. This makes them potential candidates for the treatment of Mycobacterium tuberculosis (M.tb). Their structure–activity relationship studies have highlighted compounds with significant in vitro M.tb growth inhibition, low hERG liability, and good stability, emphasizing their potential in anti-mycobacterial applications (Sutherland et al., 2022).
Synthesis and Utility in Heterocyclic Chemistry
The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively researched, leading to the development of various derivatives. These compounds serve as important intermediates in the synthesis of tetraheterocyclic systems and have been utilized in the creation of novel heterocyclic compounds with potential biological activities. This showcases the versatility of these compounds in synthetic chemistry and their potential in developing new pharmacologically active agents (El-Essawy, 2010).
Serotonin 5-HT6 Receptor Antagonism
Compounds in the pyrazolo[1,5-a]pyrimidine class have been synthesized and studied for their activity as antagonists of serotonin 5-HT6 receptors. This research has led to the development of compounds with significant activity, contributing to the understanding of the structure-activity relationship in this class and their potential as 5-HT6 antagonists, which can have implications in neurological and psychiatric disorders (Ivachtchenko et al., 2013).
Anticancer Potential
Some pyrazolo[1,5-a]pyrimidine derivatives have shown promise in anticancer research. These compounds have been tested for their antitumor activity, particularly against specific cancer cell lines, indicating their potential as anticancer agents. This research is significant in exploring new therapeutic options for cancer treatment (Abdellatif et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, including one-pot synthesis techniques that improve efficiency and reduce environmental impact. These methods demonstrate the evolving landscape of chemical synthesis and its application in producing complex molecules more sustainably (Kaping et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)19(15(2)24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLNCVELPIRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.